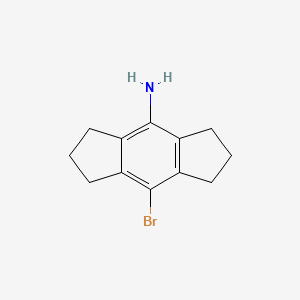
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (4F3MPCA) is an organic compound in the pyrrole family that has been studied for its potential applications in various fields. It is a cyclic compound containing a five-membered ring of carbon atoms, with a formyl group, a methyl group, and a carboxylic acid group attached to the ring. It is a colorless solid, insoluble in water. 4F3MPCA is a versatile compound, with a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid has been studied for its potential applications in a variety of scientific research fields. It has been used as a starting material for the synthesis of various pyrrole derivatives, which have been used as building blocks for the synthesis of drugs, pesticides, and other compounds. It has also been used as a reagent in organic synthesis, and in the synthesis of other organic compounds. This compound has also been studied for its potential applications in biochemistry and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is not fully understood. However, it is believed to act as a proton donor, transferring a proton from the carboxylic acid group to the formyl group. This reaction is believed to be catalyzed by a base, such as sodium hydroxide or potassium hydroxide. This reaction is believed to be reversible, and thus the compound can act as both a proton donor and a proton acceptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have indicated that it may have a role in the regulation of cell death and apoptosis, and may be involved in the regulation of cellular metabolism. It may also have an effect on the activity of enzymes, and may be involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid in laboratory experiments include its low cost, its ease of synthesis, and its versatility. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its insolubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
The potential applications of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid are still being explored. Future research may focus on its use in the synthesis of other pyrrole derivatives, its role in the regulation of cell death and apoptosis, and its potential applications in biochemistry and pharmaceuticals. Additionally, further research may focus on its effects on enzyme activity and gene expression, as well as its potential applications in organic synthesis.
Métodos De Síntesis
The synthesis of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves the condensation reaction of two molecules of 3-methyl-1H-pyrrole-2-carboxaldehyde, which is a precursor of this compound. This reaction is catalyzed by an acid, typically hydrochloric acid, and is carried out at temperatures between 70°C and 120°C. The product of this reaction is this compound, which can be isolated and purified by column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves the conversion of 3-methyl-1H-pyrrole-2-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "3-methyl-1H-pyrrole-2-carboxylic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 3-methyl-1H-pyrrole-2-carboxylic acid to 3-methyl-1H-pyrrole-2-carboxylic acid hydrazide using hydrazine hydrate", "Step 2: Diazotization of 3-methyl-1H-pyrrole-2-carboxylic acid hydrazide using sodium nitrite and hydrochloric acid to form diazonium salt", "Step 3: Coupling of diazonium salt with sodium nitrate to form 4-nitro-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 4: Reduction of 4-nitro-3-methyl-1H-pyrrole-2-carboxylic acid to 4-amino-3-methyl-1H-pyrrole-2-carboxylic acid using sodium dithionite", "Step 5: Formylation of 4-amino-3-methyl-1H-pyrrole-2-carboxylic acid using ethyl formate and sodium hydroxide to form 4-formamido-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 6: Hydrolysis of 4-formamido-3-methyl-1H-pyrrole-2-carboxylic acid using sodium hydroxide to form 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 7: Neutralization of the reaction mixture using sodium bicarbonate and extraction of the product using ethyl acetate", "Step 8: Purification of the product using recrystallization from water and drying to obtain the final product" ] } | |
| 1782203-35-3 | |
Fórmula molecular |
C7H7NO3 |
Peso molecular |
153.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



